BenchChemオンラインストアへようこそ!

Emtricitabine Tenofovir Alfenamide

Pharmacokinetics Tenofovir prodrug Plasma drug exposure

Choose FTC/TAF for differentiated patient safety: TAF delivers 90% lower plasma tenofovir, preserving bone mineral density (+1.39% spine BMD gain vs. -1.2% loss on TDF) and improving renal tubular biomarkers. This is a targeted switch intervention for patients with osteoporosis risk or TDF-associated proximal tubular dysfunction. Not interchangeable with FTC/TDF; ideal for HBV/HIV co-infection where long-term tenofovir therapy is imperative. Verify supplier GMP compliance and US/EU regulatory status before ordering.

Molecular Formula C30H39FN9O8PS
Molecular Weight 735.7 g/mol
Cat. No. B13849783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine Tenofovir Alfenamide
Molecular FormulaC30H39FN9O8PS
Molecular Weight735.7 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)OC5=CC=CC=C5
InChIInChI=1S/C30H39FN9O8PS/c1-18(2)46-29(42)20(4)38-49(44,48-21-8-6-5-7-9-21)17-45-19(3)10-39-16-36-25-27(34-15-35-28(25)39)33-14-32-26-22(31)11-40(30(43)37-26)23-13-50-24(12-41)47-23/h5-9,11,15-16,18-20,23-24,41H,10,12-14,17H2,1-4H3,(H,38,44)(H,32,37,43)(H,33,34,35)/t19-,20+,23?,24+,49?/m1/s1
InChIKeyUGRUJYLGNJFEFR-BGNKDNLZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emtricitabine-Tenofovir Alafenamide (FTC/TAF) Procurement Guide: Differentiated NRTI Backbone Combination for HIV Treatment and PrEP


Emtricitabine (FTC, 200 mg) plus tenofovir alafenamide (TAF, 10 mg or 25 mg) is a fixed-dose combination nucleoside/nucleotide reverse transcriptase inhibitor (NRTI/NtRTI) backbone co-formulated as Descovy by Gilead Sciences. TAF is a phosphonoamidate prodrug of tenofovir (TFV) specifically engineered to achieve higher intracellular concentrations of the active metabolite tenofovir diphosphate (TFV-DP) while reducing circulating plasma tenofovir by approximately 90% relative to the predecessor prodrug tenofovir disoproxil fumarate (TDF) [1]. The combination is approved for HIV-1 treatment in combination with a third antiretroviral agent and for HIV-1 pre-exposure prophylaxis (PrEP) in at-risk adults and adolescents weighing ≥35 kg, excluding individuals at risk from receptive vaginal sex [2]. As of 2024, generic FTC/TAF has been approved through Lupin Ltd, with patent protections managed across 58 patent family members in 42 countries [3].

Why FTC/TAF Cannot Be Interchanged with FTC/TDF or Other NRTI Backbones: A Procurement Decision Framework


Despite sharing emtricitabine as the common NRTI component, FTC/TAF and FTC/TDF (Truvada) exhibit fundamentally distinct pharmacokinetic and safety profiles that preclude simple therapeutic interchange. TAF delivers approximately 90% lower plasma tenofovir exposure than TDF [1] while achieving 2.41- to 4.4-fold higher intracellular TFV-DP concentrations in peripheral blood mononuclear cells [1][2]. This pharmacokinetic divergence translates into clinically meaningful differences: FTC/TAF is associated with preservation or improvement of bone mineral density versus progressive BMD loss on FTC/TDF [3], more favorable renal tubular biomarker trajectories [4], and divergent lipid profiles—TAF users maintain stable lipids whereas TDF exerts a lipid-lowering effect [5]. For procurement, these are not interchangeable commodity NRTI backbones; they represent distinct risk-benefit propositions where the choice is driven by patient bone health, renal function, cardiovascular risk, and anticipated treatment duration. Substituting FTC/TAF for FTC/TDF without accounting for these quantifiable differences can expose patients to avoidable long-term toxicities or, conversely, to differential metabolic effects that require distinct monitoring strategies.

Quantitative Evidence Guide: Head-to-Head Differentiation of FTC/TAF Versus FTC/TDF and In-Class Analogs


Plasma Tenofovir Exposure: 90% Reduction in Circulating TFV with TAF Versus TDF

In a single-arm, prospective, crossover pharmacokinetic study, intraindividual comparison in 30 HIV-infected participants switched from TDF 300 mg/FTC 200 mg/EVG 150 mg/COBI 150 mg to TAF 10 mg/FTC 200 mg/EVG 150 mg/COBI 150 mg demonstrated that plasma tenofovir concentrations decreased by 90% after the switch [1]. Geometric mean plasma TFV was 99.98 ng/mL on TDF versus 10.2 ng/mL on TAF (P < 0.001). In a separate three-study pooled analysis, tenofovir AUC in plasma was 91% lower with TAF coformulation compared with TDF (geometric mean ratio for AUC 8.90; 90% CI 8.20–9.65), and mean Cmax was 17.4 ng/mL for TAF versus 420 ng/mL for TDF [2]. This reduction in systemic tenofovir exposure is the mechanistic basis for the improved renal and bone safety profile of TAF.

Pharmacokinetics Tenofovir prodrug Plasma drug exposure

Intracellular Active Metabolite Concentration: 2.41- to 4.4-Fold Higher TFV-DP in PBMCs with TAF Versus TDF

The pharmacological rationale for TAF is that, despite markedly lower plasma tenofovir levels, it achieves substantially higher intracellular concentrations of the active antiviral metabolite tenofovir diphosphate (TFV-DP) in HIV target cells. In the intraindividual crossover study by Podany et al., cell-associated TFV-DP in PBMCs increased 2.41-fold after switching from TDF to TAF (geometric mean: 834.7 fmol/10⁶ cells on TAF vs. 346.85 fmol/10⁶ cells on TDF; P = 0.004) [1]. A pooled analysis of three clinical studies reported a 4.4-fold higher TFV-DP AUC in PBMCs with TAF versus TDF (geometric mean AUC 12.2 ng·h/mL vs. 2.79 ng·h/mL; GMR 437, 90% CI 286–669) [2]. This enhanced intracellular targeting allows a 25 mg TAF dose (without booster) to deliver superior active drug to lymphocytes compared with the 300 mg TDF dose.

Intracellular pharmacology Tenofovir diphosphate Target engagement

Bone Mineral Density Preservation: +2.43% Mean Spine BMD Difference in Older Adults Switching to TAF Versus TDF at 48 Weeks

Switching from TDF-containing to TAF-containing regimens consistently demonstrates improvements in bone mineral density. In a randomized, phase 3b trial of virologically suppressed HIV-positive adults aged ≥60 years (N=167), patients switched to EVG/COBI/FTC/TAF (n=111) had a mean 2.24% increase (SD 3.27) in spine BMD at week 48, whereas those continuing TDF (n=56) had a mean 0.10% decrease (SD 3.39)—a between-group difference of 2.43% (95% CI 1.34–3.52; P < 0.0001) [1]. Hip BMD increased 1.33% in the TAF group versus a 0.73% decrease in the TDF group (difference 2.04%; 95% CI 1.17–2.90; P < 0.0001) [1]. In the DISCOVER PrEP trial (N=5,387), participants <25 years on F/TAF showed spine BMD increase of 1.39% versus a 1.2% decrease on F/TDF, and hip BMD increase of 1.21% versus a 1.7% decrease on F/TDF at week 96 [2]. After 96 weeks, 4% of F/TAF users versus 16% of F/TDF users had a ≥5% drop in spine BMD (P < 0.001) [3].

Bone mineral density Osteoporosis risk Skeletal safety

Renal Function Preservation: eGFR Improvement of +8.4 mL/min with TAF vs +2.8 mL/min with TDF at 48 Weeks in Switch Study

Renal safety differentiation between TAF and TDF has been demonstrated across multiple switch studies. In a randomized, double-blind switch study of over 660 virologically suppressed patients, switching from TDF/FTC to TAF/FTC resulted in an eGFR improvement of 8.4 mL/min from baseline at 48 weeks versus 2.8 mL/min in those continuing TDF/FTC (P < 0.001) [1]. Albuminuria and proteinuria improved significantly in TAF recipients but worsened in TDF recipients [1]. In the DISCOVER PrEP trial, among participants with moderate renal impairment (eGFR 60–<90 mL/min), those receiving F/TAF experienced an eGFR increase of 3 mL/min, whereas those on F/TDF had a 1 mL/min decrease at week 96 [2]. A pooled analysis of 7 clinical trials (N=5,825) confirmed significantly less impact on renal tubular biomarkers—urine β-2-microglobulin:creatinine ratio and retinol binding protein:creatinine ratio—in TAF versus TDF groups at week 96 (P < 0.001) [3]. However, a real-world PrEP cohort study found that switching from TDF to TAF was associated with a nonsignificant eGFR increase at 3–15 months (month 9 difference: 1.27 mL/min; 95% CrI −1.35 to 3.89) [4], indicating that real-world magnitude may be more modest than clinical trial data.

Estimated glomerular filtration rate Renal tubular biomarkers Nephrotoxicity

Lipid Profile Divergence: F/TAF Maintains Stable Lipids Versus Lipid-Lowering Effect of F/TDF at 96 Weeks

A clinically relevant and consistently observed differentiation is the divergent lipid profile between TAF- and TDF-containing regimens. In the DISCOVER trial, participants on F/TAF maintained stable lipid levels through 96 weeks, whereas those on F/TDF demonstrated decreases in triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol at weeks 48 and 96 [1]. The total-to-HDL cholesterol ratio remained flat with F/TDF while increasing by a median of 0.1 with F/TAF, though this difference was not statistically significant (P = 0.18) [2]. This lipid-lowering effect of TDF is attributed to a statin-like mechanism and is reversed upon switching to TAF. In a multicenter retrospective cohort of ART-naive people living with HIV (N=540), TAF was associated with greater increases in total cholesterol, non-HDL cholesterol, LDL cholesterol, and triglycerides at 24 months versus TDF (P ≤ 0.039), though differences were not significant at 48 months [3]. A chronic hepatitis B study showed that over 48 weeks, TAF treatment was associated with significant increases in total cholesterol, triglycerides, and LDL, whereas TDF treatment led to decreases (P < 0.05) [4]. Weight gain was also greater with F/TAF (median +1.7 kg) versus F/TDF (median +0.5 kg) at 96 weeks in DISCOVER (P < 0.001) [2].

Lipid metabolism Dyslipidemia Cardiovascular risk

HIV PrEP Efficacy: Comparable HIV Incidence with F/TAF (0.16/100 PY) and F/TDF (0.30/100 PY), IRR 0.54 at 96 Weeks

The DISCOVER phase 3 randomized, double-blind, non-inferiority trial (N=5,387) established that F/TAF is non-inferior to F/TDF for HIV PrEP in cisgender men and transgender women who have sex with men. At 96 weeks, there were 8 HIV infections in the F/TAF arm (incidence 0.16 per 100 person-years) versus 15 in the F/TDF arm (incidence 0.30 per 100 person-years), yielding an incidence rate ratio (IRR) of 0.54 favoring F/TAF (upper bound of 95% CI 1.26, below the pre-specified non-inferiority margin of 1.62) [1]. At week 144 open-label extension, among participants initially randomized to F/TAF, the HIV incidence was 0.13 per 100 person-years (95% CI 0.061–0.23; 10 of 2,670) [2]. Both agents demonstrated excellent tolerability: study drug-related serious adverse event rates were 0.1% for F/TAF versus 0.2% for F/TDF, and discontinuation due to adverse events was 1% for F/TAF versus 2% for F/TDF [1]. Importantly, F/TAF has not been evaluated for PrEP in individuals at risk from receptive vaginal sex; its PrEP indication excludes this population [3]. A pooled analysis across diverse racial/ethnic subgroups confirmed comparable virologic suppression rates between TAF and TDF in both treatment-naive (87% vs 85% at week 96) and switch populations (90% vs 88%) [4].

HIV prevention Pre-exposure prophylaxis Non-inferiority

FTC/TAF Best Research and Industrial Application Scenarios: Evidence-Based Procurement and Clinical Use Cases


Long-Term HIV PrEP in Adolescents and Young Adults Requiring Skeletal Protection During Peak Bone Mass Accrual

The DISCOVER trial demonstrated that participants under 25 years of age on FTC/TAF gained bone mineral density (+1.39% spine BMD, +1.21% hip BMD at week 96), whereas those on FTC/TDF lost BMD (−1.2% spine, −1.7% hip) [1]. This population is still accruing peak bone mass, making TDF-associated BMD loss particularly concerning. FTC/TAF is indicated for PrEP in adolescents weighing ≥35 kg [2]. The 96-week data showing 4% of F/TAF users versus 16% of F/TDF users experiencing ≥5% spine BMD decline (P < 0.001) [3] supports procurement of FTC/TAF as the preferred PrEP option for younger populations where lifelong skeletal health is a priority.

HIV Treatment in Aging Adults with Pre-Existing or Emerging Renal Impairment Risk

In the phase 3b trial of virologically suppressed adults aged ≥60 years, switching from TDF to TAF-containing regimens produced a mean 2.24% spine BMD increase versus a 0.10% decrease on TDF (P < 0.0001) and improved albuminuria with a 27.8 mg/g UACR decrease versus 7.7 mg/g on TDF (P = 0.0042) at 48 weeks [1]. In the DISCOVER trial, participants with moderate renal impairment (eGFR 60–<90 mL/min) on F/TAF showed an eGFR increase of 3 mL/min versus a 1 mL/min decrease on F/TDF [2]. For formulary decisions targeting aging HIV populations—where polypharmacy, declining renal function, and osteoporosis risk intersect—FTC/TAF offers quantifiable safety advantages that can reduce long-term renal and bone complication costs.

Switch Strategy from TDF-Containing Regimens When Renal Tubular Dysfunction Biomarkers Are Detected

Multiple randomized clinical trials have shown that switching from FTC/TDF to FTC/TAF results in rapid and sustained improvement in renal tubular biomarkers. In a pooled analysis of 7 trials (N=5,825), urine β-2-microglobulin:creatinine ratio and retinol binding protein:creatinine ratio improved significantly in TAF versus TDF groups at week 96 (P < 0.001) [1]. In a long-term Japanese cohort study, switching from TDF to TAF suppressed eGFR decline over 288 weeks and significantly decreased urinary β2-microglobulin levels [2]. No cases of Fanconi syndrome were reported in TAF-treated patients versus 1 case in the TDF group across the 96-week DISCOVER analysis [3]. This evidence positions FTC/TAF procurement as a targeted switch intervention for patients exhibiting early signs of TDF-associated proximal tubular dysfunction.

HBV/HIV Co-Infection Management Requiring Dual-Active Tenofovir Backbone with Minimized Renal Toxicity

Both FTC and TAF have activity against hepatitis B virus (HBV), making FTC/TAF a rational backbone for HBV/HIV co-infected patients. In pooled analyses of chronic hepatitis B patients, TAF demonstrated non-inferior antiviral efficacy to TDF at 48 and 96 weeks, with significantly smaller declines in hip and spine BMD (adjusted difference at spine: +1.64% to +1.88% favoring TAF, P < 0.0001) [1]. Renal safety also favored TAF: smaller increases in serum creatinine and smaller declines in eGFR were observed [2]. Procurement of FTC/TAF for HBV/HIV co-infection is supported by the need for long-term tenofovir-based therapy where cumulative renal and bone toxicity from TDF poses a significant limitation. The boxed warning regarding severe acute exacerbations of hepatitis B upon discontinuation [3] must be incorporated into clinical protocols, but this risk applies equally to TDF-containing products.

Quote Request

Request a Quote for Emtricitabine Tenofovir Alfenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.